2,6-Diiodophenol

Description

The exact mass of the compound 2,6-Diiodophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Diiodophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diiodophenol including the price, delivery time, and more detailed information at info@benchchem.com.

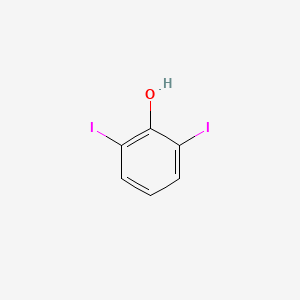

Structure

3D Structure

Properties

IUPAC Name |

2,6-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4I2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGBDTCTVUUNAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28177-54-0 | |

| Record name | 2,6-diiodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Whitepaper: Structural Elucidation and Spectroscopic Characterization of 2,6-Diiodophenol

This technical guide is structured to provide a comprehensive analysis of 2,6-diiodophenol, focusing on its spectroscopic signature and the specific "Heavy Atom Effect" introduced by the iodine substituents.

Executive Summary & Structural Logic

2,6-Diiodophenol (CAS: 28177-54-0) represents a classic example of a 1,2,3-trisubstituted benzene derivative where symmetry and relativistic effects play a critical role in spectroscopic interpretation.

For researchers and drug development professionals, this molecule serves as a critical intermediate in the synthesis of thyromimetic compounds and oxidative coupling products. However, its primary spectroscopic value lies in the Heavy Atom on Light Atom (HALA) effect. Unlike typical electronegative substituents (like Cl or Br) that deshield the attached carbon, the large iodine nucleus induces significant spin-orbit coupling , causing a counter-intuitive shielding (upfield shift) of the ipso-carbons (C-2 and C-6) in

Structural Symmetry ( )

-

Axis of Symmetry: Passes through C-1 (OH) and C-4 (para-H).

-

Equivalence:

-

Protons: H-3 is equivalent to H-5.

-

Carbons: C-2 is equivalent to C-6; C-3 is equivalent to C-5.[1]

-

Experimental Protocol: Synthesis & Purification

Objective: To synthesize high-purity 2,6-diiodophenol via an electrophilic aromatic substitution using green chemistry principles.

Reagents

-

Phenol (

) -

Iodine (

)[2] -

Hydrogen Peroxide (

, 30% aq) -

Solvent: Water or Methanol

Step-by-Step Methodology

-

Activation: Dissolve Phenol (1.0 eq) in water.

-

Addition: Add Iodine (

, 2.0 eq) slowly to the solution. -

Oxidation: Add Hydrogen Peroxide (1.0 eq) dropwise. The

acts as an oxidant to regenerate electrophilic iodine species ( -

Reaction: Stir at room temperature for 24 hours. The mixture will darken.

-

Quenching: Add saturated Sodium Thiosulfate (

) solution to quench unreacted iodine (indicated by the disappearance of the dark purple/brown color). -

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

mL). -

Purification: The crude mixture will contain mono-iodophenol (2-iodophenol) and di-iodophenol.

-

Technique: Flash Column Chromatography.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Hexane:Ethyl Acetate (9:1). 2,6-diiodophenol typically elutes after the mono-substituted impurity due to steric shielding of the hydroxyl group.

-

Spectroscopic Data: H NMR Analysis

Solvent:

The proton NMR spectrum is defined by the molecule's symmetry. The hydroxyl proton is exchangeable and its chemical shift is concentration/solvent dependent.

Data Summary Table ( H)

| Position | Proton Type | Shift ( | Multiplicity | Coupling ( | Integration | Assignment Logic |

| OH | Hydroxyl | 5.30 - 5.80 | Singlet (br) | - | 1H | Exchangeable; shift varies. |

| H-3, H-5 | Aromatic | 7.45 - 7.50 | Doublet | 2H | Ortho to Iodine; Deshielded. | |

| H-4 | Aromatic | 6.60 - 6.65 | Triplet | 1H | Meta to Iodine; Para to OH. |

Interpretation

-

H-3/H-5 (Doublet): These protons appear downfield relative to benzene (7.26 ppm) due to the inductive electron-withdrawing nature of the adjacent Iodine atoms and the Ortho-effect. They couple to the single neighbor H-4.

-

H-4 (Triplet): This proton appears upfield relative to H-3/5, closer to the typical phenol para-proton range. It couples to both H-3 and H-5, resulting in a triplet splitting pattern (

).

Spectroscopic Data: C NMR Analysis

Solvent:

This section highlights the Heavy Atom Effect . A novice might expect the Carbon attached to Iodine (C-2,[2]6) to be deshielded (shifted downfield > 128 ppm) due to electronegativity. However, the Spin-Orbit (SO) coupling of the massive Iodine nucleus exerts a strong shielding effect.

Data Summary Table ( C)

| Position | Carbon Type | Shift ( | Electronic Effect |

| C-1 | Quaternary (C-OH) | 153.0 - 155.0 | Deshielding (Electronegative Oxygen). |

| C-3, C-5 | Methine (CH) | 138.0 - 139.0 | Ortho to Iodine. |

| C-4 | Methine (CH) | 123.0 - 124.0 | Para to OH; Meta to Iodine. |

| C-2, C-6 | Quaternary (C-I) | 82.0 - 88.0 | HALA Effect (Shielding). |

The "Heavy Atom" Mechanism (Deep Dive)

The upfield shift of C-2/C-6 is the diagnostic signature of iodo-arenes.

-

Relativistic Effect: As the atomic number (

) increases, the velocity of inner-shell electrons approaches the speed of light, increasing their mass. -

Spin-Orbit Coupling: This relativistic mass increase enhances the coupling between the electron spin and its orbital angular momentum.

-

Shielding: This interaction perturbs the magnetic field experienced by the attached Carbon nucleus, resulting in a "shielding" effect that opposes the external magnetic field, pushing the signal upfield (to a lower ppm), often overlapping with

hybridized carbons.[3]

Visualizing the Workflow

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the decision nodes for purification and analysis.

Caption: Workflow for the synthesis, purification, and spectroscopic validation of 2,6-diiodophenol.

References

-

BenchChem. (2025).[4] 2,6-Diiodophenol Structure and Properties.[2][5] Retrieved from

-

ChemicalBook. (2024). 2-Iodophenol NMR Data and Synthesis Protocols. (Used as comparative baseline for mono-iodo shifts). Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2,6-Diiodophenol. Retrieved from

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard for solvent referencing). Retrieved from

Sources

- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 2,6-Diiodophenol | 28177-54-0 | Benchchem [benchchem.com]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,6-Diiodophenol | C6H4I2O | CID 10405322 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties and Characterization of 2,6-Diiodophenol

Executive Summary

2,6-Diiodophenol (CAS 28177-54-0 ) is a halogenated phenolic compound characterized by the presence of two iodine atoms at the ortho positions relative to the hydroxyl group. It serves as a critical intermediate in the synthesis of x-ray contrast agents, bioactive thyromimetics, and specialized polymers.

This guide provides a definitive technical analysis of its physical properties, specifically resolving common discrepancies regarding its melting point and solubility profile. Unlike its nitro-derivatives (e.g., Disophenol), pure 2,6-diiodophenol exhibits a distinct low-melting-point crystalline phase driven by intramolecular hydrogen bonding and halogen-halogen interactions.

Chemical Identity & Structural Analysis

The physicochemical behavior of 2,6-diiodophenol is dictated by the steric shielding of the hydroxyl group by the bulky iodine atoms and the electron-withdrawing nature of the halogens.

| Property | Data |

| IUPAC Name | 2,6-Diiodophenol |

| CAS Number | 28177-54-0 |

| Molecular Formula | C₆H₄I₂O |

| Molecular Weight | 345.90 g/mol |

| SMILES | Oc1c(I)cccc1I |

| Appearance | Off-white to pale yellow needles or crystalline solid |

Structural Diagram: Steric & Electronic Environment

The following diagram illustrates the structural factors influencing the compound's properties, particularly the "ortho-effect" where iodine atoms shield the hydroxyl proton.

Figure 1: Structural dependencies of 2,6-diiodophenol's physicochemical properties.

Thermodynamic Properties

Melting Point Determination

A common error in literature is confusing 2,6-diiodophenol with its nitro-derivative (2,6-diiodo-4-nitrophenol, mp ~155°C).[1] The pure, unsubstituted 2,6-diiodophenol melts at a significantly lower temperature.

-

Experimental Melting Point: 66 – 67 °C (Corrected Value)

-

Literature Consensus: 64–65 °C to 66–67 °C depending on purity and recrystallization solvent (typically hexane).

Thermodynamic Insight: The relatively low melting point (compared to 2,4,6-triiodophenol, mp ~158°C) is attributed to intramolecular hydrogen bonding . The phenolic hydrogen can form a weak interaction with the large electron cloud of the ortho iodine atoms. This reduces the ability of the hydroxyl group to form strong intermolecular hydrogen bonds that typically stabilize the crystal lattice of phenols, thereby lowering the energy required to melt the solid.

Solubility Profile

2,6-Diiodophenol exhibits a solubility profile consistent with a lipophilic weak acid.

| Solvent | Solubility Rating | Mechanism |

| Water | Very Low (<0.5 g/L) | High LogP (~2.9) and steric shielding of the polar -OH group prevent effective hydration. |

| Ethanol | High | Dipole-dipole interactions and ability to accept H-bonds match the solute's polarity. |

| Dichloromethane | High | Excellent solvation of the aromatic iodine-rich ring; preferred extraction solvent. |

| Hexane | Moderate/High | Soluble, especially when warm. Used for recrystallization due to temperature-dependent solubility. |

| DMSO | High | Strong dipole interactions; suitable for biological assays. |

Partition Coefficient (LogP):

-

Predicted LogP: ~2.6 – 2.9

-

Implication: The compound will partition heavily into organic phases (e.g., octanol) over aqueous phases. In biological systems, it is expected to cross cell membranes readily.

Acidity (pKa)

-

Estimated pKa: ~6.8

-

Comparison:

-

Phenol: 10.0

-

2-Iodophenol: 8.5

-

2,6-Diiodophenol: ~6.8

-

-

Mechanism: The two iodine atoms exert an electron-withdrawing inductive effect (-I effect), stabilizing the phenoxide anion formed upon deprotonation. This makes 2,6-diiodophenol significantly more acidic than phenol, allowing it to be deprotonated by weak bases (e.g., bicarbonate/carbonate) in aqueous workups.

Experimental Protocol: Synthesis & Purification

For researchers requiring high-purity material, the following "Green Chemistry" protocol is the industry standard for selectivity, minimizing the formation of mono- and tri-iodinated byproducts.

Synthesis Workflow (Iodination)

Reaction: Phenol +

Protocol Steps:

-

Dissolution: Dissolve Phenol (1.0 eq) and Iodine (

, 1.0–1.5 eq) in distilled water. -

Activation: Add Hydrogen Peroxide (

, 30% soln, 2.0–3.0 eq) dropwise.-

Note:

oxidizes

-

-

Reaction: Stir at room temperature (25°C) or mild heat (50°C) for 24 hours.

-

Quenching: Add 10% Sodium Thiosulfate (

) solution to neutralize unreacted iodine (color change from dark red/brown to clear/yellow). -

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3x).

-

Drying: Dry organic phase over anhydrous

and evaporate solvent.

Purification Logic

The crude product may contain traces of 2-iodophenol (liquid/low melt) or 2,4,6-triiodophenol (high melt).

-

Recrystallization: Use Hexane .[2]

-

Dissolve crude solid in minimal boiling hexane.

-

Cool slowly to 4°C. 2,6-Diiodophenol crystallizes as needles (mp 66-67°C).

-

-

Column Chromatography: Silica Gel.[2]

-

Eluent: Hexane:DCM (1:1).

-

2,6-Diiodophenol elutes after the less polar impurities but before tri-iodophenol.

-

Figure 2: Step-by-step workflow for the synthesis and purification of 2,6-diiodophenol.

Safety & Handling

Signal Word: WARNING

-

Hazard Statements:

-

Handling Precautions:

-

Use chemical resistant gloves (Nitrile).

-

Avoid dust formation; handle in a fume hood to avoid inhalation of iodinated micro-particles.

-

Storage: Store in amber vials at 2-8°C. Iodinated phenols are light-sensitive and may darken (liberate

) upon prolonged exposure to light.

-

References

-

Synthesis & Melting Point Validation : Braz. J. Chem. Soc., Vol. 19, No. 3, 2008. Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Link (Confirmed MP 64-65°C / Lit 66-67°C).

-

Chemical Properties & CAS : PubChem Compound Summary for CID 10405322, 2,6-Diiodophenol. Link[3]

-

Solubility & Partitioning : Cheméo Chemical Properties for 2,6-Diiodophenol. Link

-

Comparative Acidity : ResearchGate. Absolute pKa Values and Signed Error from Experiment. Link (Contextual data on phenol acidity trends).

Sources

Introduction: The Strategic Importance of 2,6-Diiodophenol

An In-Depth Technical Guide to the Reaction Mechanisms of 2,6-Diiodophenol

2,6-Diiodophenol is a halogenated aromatic compound whose utility in modern organic synthesis belies its simple structure.[1] Characterized by a phenol ring substituted with two iodine atoms at the ortho positions relative to the hydroxyl group, this molecule is a cornerstone intermediate in diverse fields, including polymer chemistry and pharmaceutical development.[2] The steric bulk and electron-withdrawing nature of the iodine atoms, combined with the directing and activating properties of the hydroxyl group, create a unique electronic and steric environment. This guide provides an in-depth exploration of the core reaction mechanisms of 2,6-diiodophenol, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind synthetic choices and provide a framework for leveraging this versatile building block.

Part 1: Synthesis via Electrophilic Aromatic Substitution

The primary route to 2,6-diiodophenol is the direct iodination of phenol. This reaction is a classic example of electrophilic aromatic substitution (EAS), where the hydroxyl group acts as a powerful activating, ortho-, para-director. The challenge lies in achieving high regioselectivity for the 2,6-disubstituted product over the 2-iodo, 4-iodo, and 2,4,6-triiodo variants.

Mechanism of Iodination

Unlike bromination or chlorination, direct iodination with I₂ is thermodynamically unfavorable and slow. The reaction requires an oxidizing agent to convert iodide (I⁻), a byproduct that inhibits the reaction, back to the electrophilic iodine species (I⁺ or its equivalent). The generally accepted mechanism proceeds as follows:

-

Generation of the Electrophile: An oxidizing agent, such as hydrogen peroxide (H₂O₂) or a hypervalent iodine reagent, oxidizes molecular iodine (I₂) to a more potent electrophilic species.

-

Nucleophilic Attack: The electron-rich phenol ring attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The ortho-positions are highly activated by the hydroxyl group.

-

Rearomatization: A base (often water or the solvent) removes a proton from the carbon bearing the new iodine atom, restoring the aromaticity of the ring.

Caption: Generalized workflow for electrophilic aromatic substitution.

Comparative Analysis of Synthetic Methods

Two prevalent methods for synthesizing 2,6-diiodophenol are the hydrogen peroxide system and the diacetoxyiodobenzene (DAIB) approach. The choice between them is a trade-off between cost, reaction time, and efficiency.

| Parameter | I₂ / H₂O₂ Method | DAIB-Mediated Method |

| Yield | ~83%[2] | ~93%[2] |

| Reaction Time | 24 hours[2] | 10 minutes[2] |

| Temperature | Ambient | Ambient |

| Primary Byproduct | 12% 2-iodophenol[2] | <5% monoiodinated products[2] |

| Solvent | Water[2] | Acetonitrile/Water[2] |

| Atom Economy | 68%[2] | 71%[2] |

| Key Advantage | Low-cost, readily available reagents.[2] | High yield, exceptional speed, and high selectivity.[2] |

| Key Disadvantage | Long reaction time, lower selectivity.[2] | High cost of the hypervalent iodine reagent.[2] |

Experimental Protocol: DAIB-Mediated Synthesis

This protocol is valued for its speed and high yield, making it ideal for laboratory-scale synthesis where reagent cost is less critical than time and purity.

-

Reagent Preparation: In a round-bottom flask, dissolve phenol (0.5 mmol) in acetonitrile (3 mL). Add deionized water (11 µL).

-

Base Addition: Add triethylamine (Et₃N, 1 mmol) to the stirred solution.

-

Initiation: Add diacetoxyiodobenzene (DAIB, 0.75 mmol) to the mixture.

-

Reaction: Stir vigorously at room temperature (20°C) for 10 minutes.[2]

-

Workup: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product via column chromatography to yield pure 2,6-diiodophenol.

Part 2: The Versatility of 2,6-Diiodophenol in Cross-Coupling Reactions

The two C-I bonds in 2,6-diiodophenol are prime handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The high reactivity of the C-I bond makes it an excellent substrate for these transformations.

Palladium-Catalyzed Reactions

Palladium catalysis is the workhorse of modern cross-coupling chemistry. For 2,6-diiodophenol, key reactions include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

This reaction creates a biaryl linkage by coupling the aryl iodide with an organoboron species, typically a boronic acid or ester. The catalytic cycle is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling provides a powerful method for forming C(sp²)-C(sp) bonds by reacting 2,6-diiodophenol with a terminal alkyne.[3] This reaction uniquely employs a dual catalytic system of palladium and copper.

-

Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl iodide to Pd(0) and subsequent reductive elimination.

-

Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide intermediate. This species is more nucleophilic than the alkyne itself and readily participates in the transmetalation step with the palladium complex.[4][5]

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

This reaction has revolutionized the synthesis of aryl amines.[6][7] It involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand. The ligand is critical; it promotes the reductive elimination step and prevents the formation of inactive palladium dimers.[6][8]

Protocol: General Procedure for Buchwald-Hartwig Amination

-

Inert Atmosphere: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOt-Bu).

-

Reagent Addition: Add 2,6-diiodophenol and the desired amine.

-

Solvent: Add a dry, deoxygenated solvent (e.g., toluene or dioxane).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: Cool the reaction, quench with water, and extract the product with an organic solvent.

-

Purification: Purify via column chromatography.

Copper-Catalyzed Ullmann Condensation (C-O & C-N Bond Formation)

The Ullmann condensation is a classical, copper-promoted reaction that predates modern palladium catalysis.[9] While it often requires higher temperatures and stoichiometric copper, modern ligand-accelerated variants have improved its scope.[9][10] For 2,6-diiodophenol, it is a key method for forming diaryl ethers (coupling with a phenol) or substituted anilines (the Goldberg reaction variant, coupling with an amine).

The mechanism is thought to involve:

-

Formation of a copper(I) alkoxide or amide.

-

Oxidative addition of the aryl iodide to the Cu(I) center to form a Cu(III) intermediate.

-

Reductive elimination to form the C-O or C-N bond and regenerate the Cu(I) catalyst.[11]

Part 3: Oxidation Pathways

The phenolic moiety of 2,6-diiodophenol is susceptible to oxidation, leading to two primary outcomes: formation of a quinone or oxidative coupling to generate polymeric structures.

Oxidation to 2,6-Diiodo-p-benzoquinone

Treatment with a suitable oxidizing agent can convert the phenol to the corresponding p-benzoquinone.[2] This transformation is valuable for creating highly functionalized, electrophilic ring systems. Hypervalent iodine reagents, such as [hydroxy(tosyloxy)iodo]benzene (HTIB), or other strong oxidants are effective for this purpose.[12][13] The reaction proceeds via the formation of a phenoxy radical, which is then further oxidized.[13]

Oxidative Coupling Polymerization

In the presence of certain catalysts (often copper or iron-based) and an oxidant (like oxygen), 2,6-disubstituted phenols can undergo oxidative coupling to form polymers, such as poly(phenylene oxide)s (PPOs).[14][15][16] The reaction proceeds through a radical mechanism:

-

Oxidation: The phenol is oxidized to a phenoxy radical.

-

Radical Coupling: Two phenoxy radicals couple to form C-C or C-O bonds. For 2,6-disubstituted phenols, C-O coupling (ether linkage) is common.[14]

-

Rearomatization: The resulting intermediate tautomerizes to a stable dimeric phenol.

-

Propagation: The process repeats, extending the polymer chain.

Caption: Simplified mechanism for oxidative coupling polymerization.

Conclusion

2,6-Diiodophenol is a profoundly versatile synthetic intermediate, not merely a static scaffold. Its reactivity is governed by the interplay between the activating hydroxyl group and the bulky, reactive iodine substituents. Mastery of its core reaction mechanisms—electrophilic substitution for its synthesis, a wide array of transition metal-catalyzed cross-couplings for functionalization, and controlled oxidation for quinone or polymer formation—unlocks a vast chemical space. This guide serves as a foundational tool for professionals seeking to exploit the full potential of this powerful building block in the rational design of complex molecules and materials.

References

-

Polymer Journal. (2006, March 15). Oxidative Coupling Polymerization of 2,6-Dihydroxynaphthalene in Basic Water. Retrieved from [Link]

-

Mataga, T., et al. (2002). A Mechanistic Approach to the Reaction of 2,6-Di-tert-butylphenol with an Iodinating Agent in Methanol: Electrophilically Assisted Solvolysis of Intermediary 4-Iodocyclohexa-2,5-dienones. The Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Diiodophenol. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Diiodo-4-nitrophenol. Retrieved from [Link]

-

PubMed. (2002). Design and synthesis of 2,6-diprenyl-4-iodophenol TX-1952 with a novel and potent anti-peroxidative activity. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective homo-coupling of 2,6-di-methoxy phenol (5a). Retrieved from [Link]

-

ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). Base‐Catalyzed Dehalogenation of 2,6‐Di‐tert‐butyl‐4‐iodophenol Formation and Structure of a New Oxocyclohexadienylidene Bisphenol. Retrieved from [Link]

-

Christiansen, J. (n.d.). Iodination of phenol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. Retrieved from [Link]

-

RSC Publishing. (n.d.). Selective oxidative para C–C dimerization of 2,6-dimethylphenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

- Google Patents. (n.d.). Process for the iodination of phenolic derivatives.

-

MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) The Mechanism of the Modified Ullmann Reaction. Retrieved from [Link]

-

YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

-

PubMed. (n.d.). Novel solid-state polycondensation I. Oxidative-coupling polymerization of 2,6-dihydroxynaphthalene. Retrieved from [Link]

-

NIH. (n.d.). Catalytic Oxidative Coupling of Phenols and Related Compounds. Retrieved from [Link]

-

Polymer Journal. (2006). Vol. 38, No. 3. Retrieved from [Link]

- Google Patents. (n.d.). Process for production of 2,6-dichlorophenol by using O-chlorophenol.

-

Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

-

UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Wordpress. (n.d.). I2 and Electrophilic I+ reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

-

NIH. (n.d.). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. Retrieved from [Link]

-

NIH. (n.d.). Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents: Fundamental Mechanistic Features Revealed by a Density Functional Theory-Based Investigation. Retrieved from [Link]

-

YouTube. (2020). Sonogashira cross-coupling reaction. Retrieved from [Link]

Sources

- 1. 2,6-Diiodophenol | C6H4I2O | CID 10405322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Diiodophenol | 28177-54-0 | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]

- 13. Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Polymer Journal - Vol. 38, No. 3 (March, 2006) [main.spsj.or.jp]

Technical Guide: Environmental Fate & Degradation Kinetics of 2,6-Diiodophenol

Executive Summary

2,6-Diiodophenol (2,6-DIP) is a halogenated aromatic intermediate significant in both pharmaceutical synthesis (thyromimetic drugs) and environmental toxicology (herbicide metabolites).[1] Unlike its chlorinated analogs, 2,6-DIP exhibits unique degradation kinetics driven by the weak Carbon-Iodine (C-I) bond energy (~240 kJ/mol). While this lability facilitates rapid photolytic degradation in surface waters, it simultaneously makes 2,6-DIP a potent precursor for toxic iodinated disinfection by-products (I-DBPs) in water treatment systems. This guide delineates the physicochemical drivers, degradation pathways, and standardized protocols for assessing the environmental fate of 2,6-DIP.

Physicochemical Profile: The Drivers of Fate

The environmental behavior of 2,6-DIP is governed by its lipophilicity and ionization state. At physiological and environmental pH (6–8), it exists in equilibrium between its neutral and phenolate forms, significantly altering its sorption potential and reactivity.

Table 1: Key Physicochemical Properties

| Parameter | Value | Environmental Significance |

| Molecular Weight | 345.90 g/mol | High molecular weight limits volatility compared to lower halophenols.[2][3] |

| Log Kow | 2.9 (Calculated) | Moderate lipophilicity; indicates potential for bioaccumulation and sorption to organic matter. |

| Water Solubility | ~1.6 x 10-4 mol/L (Log10WS ≈ -3.[3]32) | Low solubility drives partitioning into sediment and soil organic carbon.[3] |

| pKa | 6.6 – 6.8 (Estimated) | Critical: Near-neutral pH leads to significant ionization.[3] The anionic form is more reactive toward oxidants but less sorptive to soil.[3] |

| Bond Dissociation Energy (C-I) | ~240 kJ/mol | Significantly lower than C-Cl (~340 kJ/mol), making it highly susceptible to photolysis.[3] |

Abiotic Degradation Pathways

Photodegradation (Dominant Pathway)

In surface waters, direct photolysis is the primary sink for 2,6-DIP. The absorption spectrum of 2,6-DIP overlaps with the solar spectrum (UV-B and UV-A), leading to rapid excitation.

-

Mechanism: Homolytic cleavage of the C-I bond generates an iodine radical (I•) and a 2-iodophenoxy radical.[3]

-

Fate of Radicals:

Chemical Oxidation (Manganese Oxides)

In soil and sediment interfaces, manganese oxides (e.g., δ-MnO2) act as potent oxidants.

-

Surface Complexation: 2,6-DIP adsorbs onto Mn(III/IV) sites.[3]

-

Electron Transfer: A single-electron transfer generates a phenoxy radical and reduced Mn(II).[3]

-

Product Formation: The major oxidation product is often 2,6-diiodo-1,4-benzoquinone , a reactive electrophile capable of binding to cellular proteins.

Biotic Degradation: The Anaerobic Niche

While aerobic degradation of iodinated aromatics is often rate-limited by the lack of specific deiodinases, anaerobic environments offer a robust degradation pathway via Reductive Dehalogenation .

Anaerobic Reductive Deiodination

Specialized halorespiring bacteria (e.g., Desulfitobacterium sp.) utilize 2,6-DIP as a terminal electron acceptor.[3]

-

Pathway: 2,6-DIP

2-iodophenol -

Kinetics: The removal of the first iodine (ortho-position) is typically faster than the second due to steric relief.

-

Significance: This pathway detoxifies the compound, as phenol is readily mineralized aerobically.

The "Self-Supplying Iodine" Cycle

In Advanced Oxidation Processes (AOPs) or chlorination, 2,6-DIP acts as a catalyst for I-DBP formation.

-

Oxidation releases iodide (I-).[3]

-

I- is oxidized to hypoiodous acid (HOI).[3]

-

HOI reacts with natural organic matter (NOM) or remaining phenols to form new I-DBPs (e.g., iodoform, iodocetic acid).

Visualization of Environmental Fate

Figure 1: Conceptual model of 2,6-diiodophenol environmental fate, highlighting the divergence between photolytic radical pathways and anaerobic detoxification.[3]

Experimental Protocols

Protocol A: Determination of Photolytic Half-Life

Objective: To quantify the degradation rate constant (

-

Preparation:

-

Prepare a 10

M stock solution of 2,6-DIP in buffered Milli-Q water (pH 7.0, 10 mM phosphate buffer). -

Control: Wrap one reactor in aluminum foil (Dark Control) to rule out hydrolysis.

-

-

Irradiation:

-

Sampling:

-

Aliquot 1 mL samples at

minutes. -

Quench immediately with excess ascorbic acid (if oxidants are present) or store in amber vials at 4°C.

-

-

Analysis (HPLC-UV/MS):

-

Calculation:

Protocol B: Anaerobic Microcosm Assay

Objective: To assess the potential for reductive deiodination in sediment.

-

Medium Setup:

-

Prepare reduced mineral salt medium (bicarbonate buffered, resazurin indicator).

-

Sparge with N2/CO2 (80:20) to ensure anoxia.

-

-

Inoculation:

-

Add 10% (w/v) anaerobic sediment (e.g., from a methanogenic digester or riverbed) to serum bottles inside an anaerobic chamber.

-

Spike 2,6-DIP to a final concentration of 50

M. -

Add lactate (10 mM) as an electron donor.[3]

-

-

Incubation:

-

Incubate at 30°C in the dark without shaking.

-

Sterile Control: Autoclave sediment (121°C, 20 min x 3) before spiking.

-

-

Monitoring:

-

Sample headspace for methane (GC-FID) to verify methanogenic activity.[3]

-

Sample liquid phase weekly for 2,6-DIP and metabolites (2-iodophenol, phenol) via HPLC.

-

References

-

PubChem. (2025).[3][5] 2,6-Diiodophenol Compound Summary. National Library of Medicine.[3] Link[5]

-

Li, Y., et al. (2018). Phototransformation of halophenolic disinfection byproducts in receiving seawater: Kinetics, products, and toxicity. Water Research. Link

-

Gong, T., et al. (2026). Formation of Iodinated Disinfection Byproducts in Periodate-Based Advanced Oxidation Processes. Environmental Science & Technology.[3][6] Link

-

Cupples, A. M., et al. (2005). Anaerobic degradation of 2,4,6-trichlorophenol and related halophenols. Biodegradation. Link

-

U.S. EPA. (1998).[3] Reregistration Eligibility Decision (RED): Ioxynil.[3] EPA 738-R-98-004.[3] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ioxynil | C7H3I2NO | CID 15530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Iodophenol | C6H5IO | CID 10784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2,6-Diiodophenol | C6H4I2O | CID 10405322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

An In-Depth Technical Guide to the Crystal Structure of 2,6-diiodophenol: Current Knowledge and a Roadmap to its Determination

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the crystal structure of 2,6-diiodophenol, a molecule of interest for researchers in materials science, medicinal chemistry, and drug development. While its synthesis is well-documented, a definitive, publicly available crystal structure remains elusive, with conflicting reports in the literature. This guide addresses this ambiguity by not only summarizing the existing information but also by providing a detailed roadmap for its experimental determination. We present established protocols for the synthesis and purification of 2,6-diiodophenol, followed by a thorough exploration of crystallization techniques suitable for obtaining high-quality single crystals. Furthermore, we outline the principles and workflow of single-crystal X-ray diffraction, the definitive method for structure elucidation. This document is intended to serve as a valuable resource for researchers aiming to utilize 2,6-diiodophenol in their work and for those who wish to contribute to the scientific community by resolving its crystal structure.

Introduction: The Significance of 2,6-diiodophenol

2,6-Diiodophenol is a halogenated phenolic compound with a molecular formula of C₆H₄I₂O.[1] The presence of two bulky, electron-withdrawing iodine atoms at the ortho positions to the hydroxyl group significantly influences its chemical and physical properties.[1] Substituted phenols are a critical class of molecules in various scientific disciplines.[2][3][4] They are integral to the development of pharmaceuticals, agrochemicals, and polymers.[1][2] The specific substitution pattern on the phenolic ring dictates the molecule's reactivity, acidity, and potential for intermolecular interactions, which in turn governs its biological activity and material properties.[3][5]

The potential applications of 2,6-diiodophenol are diverse, ranging from its use as an intermediate in organic synthesis to its application in larvicidal formulations and as a chain extender in radiopaque polyurethanes.[1] A detailed understanding of its three-dimensional structure at the atomic level is paramount for unlocking its full potential. Crystal structure analysis provides precise information on molecular geometry, conformation, and the intricate network of intermolecular interactions that dictate the solid-state properties of a compound.[6][7][8] This knowledge is indispensable for structure-based drug design, materials engineering, and for understanding the fundamental principles of crystal packing.

The Ambiguous State of the Crystal Structure of 2,6-diiodophenol

A thorough review of the scientific literature reveals a notable ambiguity concerning the crystal structure of 2,6-diiodophenol. One source suggests that 2,6-diiodophenol exhibits an orthorhombic crystal packing, with iodine-iodine interactions (3.5–4.0 Å) playing a role in the crystal lattice.[1] However, a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), does not yield a deposited crystal structure for this compound. This discrepancy highlights a critical knowledge gap.

The absence of a definitive, publicly accessible crystal structure, complete with atomic coordinates and unit cell parameters, means that any discussion of its solid-state properties remains speculative. This guide aims to provide the necessary tools and knowledge to address this gap.

Synthesis and Purification of 2,6-diiodophenol

The reliable synthesis and rigorous purification of the starting material are prerequisites for successful crystallization. 2,6-diiodophenol is typically synthesized via the electrophilic iodination of phenol.[1][9]

Synthesis Protocol: Iodination of Phenol

This protocol is adapted from established methods for the iodination of phenols.[1][9]

Materials:

-

Phenol

-

Iodine (I₂)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Water

-

Sodium thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, depending on reaction temperature)

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve phenol in water.

-

Addition of Iodine: To the stirred solution, add iodine. The stoichiometry should be carefully controlled to favor di-substitution. A phenol to iodine molar ratio of 1:2 is a common starting point.[1]

-

Initiation of Reaction: Slowly add hydrogen peroxide to the reaction mixture. H₂O₂ acts as an oxidizing agent to generate the electrophilic iodine species. The reaction can often be performed at room temperature over several hours.[9] Some protocols may benefit from gentle heating (e.g., 60–80°C) to increase the reaction rate.[1]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of phenol and the formation of mono- and di-iodinated products.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench any unreacted iodine by adding a saturated aqueous solution of sodium thiosulfate until the dark color of the iodine disappears.

-

Extraction: Extract the product from the aqueous mixture using a suitable organic solvent like dichloromethane. Perform the extraction multiple times to ensure complete recovery of the product.

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

Diagram of the Synthesis Workflow:

Sources

- 1. 2,6-Diiodophenol | 28177-54-0 | Benchchem [benchchem.com]

- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 3. Photochemical permutation of meta-substituted phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 8. azolifesciences.com [azolifesciences.com]

- 9. 2-Iodophenol synthesis - chemicalbook [chemicalbook.com]

Thermal Stability Profile: 2,6-Diiodophenol

An In-Depth Technical Guide for Drug Development & Synthesis

Part 1: Executive Summary & Molecular Characterization

2,6-Diiodophenol (2,6-DIP) is a critical halogenated intermediate used frequently in the synthesis of thyromimetic drugs, radiopaque polymers, and as a probe in antioxidant mechanistic studies. Its utility, however, is counterbalanced by its inherent thermodynamic instability. The presence of two bulky, polarizable iodine atoms at the ortho positions creates a molecule that is sterically crowded and electronically labile.

For researchers, the primary challenge is not just synthesis, but integrity maintenance . 2,6-DIP is prone to oxidative coupling and photolytic deiodination, processes that are accelerated by thermal stress. This guide provides the mechanistic understanding and practical protocols required to handle, store, and validate this compound in high-stakes R&D environments.

Physicochemical Baseline

The following data serves as the "Gold Standard" for incoming raw material verification. Deviations from these values indicate degradation (likely quinone formation).

| Property | Value / Description | Critical Note |

| CAS Number | 28177-54-0 | |

| Molecular Weight | 345.90 g/mol | |

| Melting Point | 66 – 67 °C (Pure) | Broadening (<64°C) indicates impurity.[1][2] |

| Appearance | Off-white to pale yellow needles | Dark yellow/orange indicates oxidation. |

| Solubility | Soluble in DCM, Chloroform, Ethanol | Insoluble in water; lipophilic nature. |

| pKa | ~6.5 - 7.0 | More acidic than phenol due to -I effect. |

Part 2: Thermal Stability & Degradation Mechanisms

The Fragility of the C-I Bond

The thermal instability of 2,6-DIP stems from the Carbon-Iodine (C-I) bond, which has a relatively low bond dissociation energy (~57 kcal/mol) compared to C-Br or C-Cl. Under thermal stress (>50°C) or UV exposure, this bond undergoes homolytic fission , generating iodine radicals and phenyl radicals.

Oxidative Coupling (The "Browning" Effect)

The most common failure mode for 2,6-DIP is oxidative dimerization . Because the ortho positions are blocked by iodine, any radical generated at the phenolic oxygen (phenoxyl radical) delocalizes to the para position. This forces a specific degradation pathway: Tail-to-Tail Coupling .

-

Initiation: Loss of the phenolic proton (oxidation) yields a 2,6-diiodophenoxyl radical.

-

Propagation: Two radicals couple at the para carbon atoms.

-

Termination/Oxidation: The resulting biphenol is easily oxidized further to a diphenoquinone . This quinone is deeply colored (red/orange), explaining why degraded samples turn yellow.

Visualization: Oxidative Degradation Pathway

The following diagram maps the transformation from pure precursor to the colored impurity that compromises downstream chemistry.

Caption: Mechanistic pathway of 2,6-diiodophenol degradation via oxidative coupling to form diphenoquinones.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity (E-E-A-T), you must not assume purity based on the label. Use this Self-Validating System to verify the compound before use in critical steps (e.g., Suzuki couplings or radiolabeling).

Protocol A: The "Melting Point Depression" Check

Why: Impurities (quinones/biphenols) disrupt the crystal lattice, significantly lowering the sharp melting point of 66-67°C.

-

Prepare: Load a small amount of dry 2,6-DIP into a capillary tube. Pack tightly.

-

Ramp: Heat at 5°C/min until 60°C, then slow to 1°C/min.

-

Validate:

-

Pass: Sharp melting range between 65.5°C and 67.5°C.

-

Fail: Melting starts <64°C or range spans >2°C. Action: Recrystallize immediately.

-

Protocol B: Recrystallization (Purification)

If thermal degradation is detected, use this solvent system to restore purity.

-

Solvent: Ethanol / Water (9:1 ratio).

-

Dissolution: Dissolve crude solid in minimal warm ethanol (~50°C). Do not boil (avoids iodine loss).

-

Precipitation: Add water dropwise until turbidity persists. Cool slowly to 4°C.

-

Filtration: Filter crystals and dry under vacuum in the dark.

Protocol C: Accelerated Stability Testing (For Formulations)

If 2,6-DIP is part of a stored mixture, use this workflow to predict shelf-life.

Caption: Workflow for accelerated stability testing of 2,6-diiodophenol formulations.

Part 4: Storage & Handling Directives

1. Temperature Control:

-

Ideal: Store at 2°C to 8°C (Refrigerated).

-

Acceptable: Cool room temperature (<20°C) for short durations.

-

Avoid: Temperatures >30°C accelerate sublimation and iodine release.

2. Light Exclusion (Critical):

-

The C-I bond is photolabile. Store in amber glass vials wrapped in aluminum foil.

-

Why: UV light cleaves the C-I bond even at low temperatures, turning the solid purple (iodine release).

3. Atmosphere:

-

Store under Argon or Nitrogen .

-

Why: Oxygen participates in the radical coupling mechanism (see Graphviz above). Excluding O2 halts the formation of diphenoquinones.

References

-

ChemicalBook. (2024). 2,6-Diiodophenol Physical Properties and Safety Data. Retrieved from

-

PubChem. (2024). 2,6-Diiodophenol Compound Summary. National Library of Medicine. Retrieved from [3]

-

SciELO. (2008). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. (Confirming Melting Point of 66-67°C). Retrieved from

-

Thermo Fisher Scientific. (2021). Safety Data Sheet: 2,6-Diiodophenol. Retrieved from

Sources

Strategic Synthesis of Sterically Congested Biphenyls & Terphenyls via 2,6-Diiodophenol Scaffolds

Executive Summary

The synthesis of sterically hindered biaryl and terphenyl motifs is a cornerstone of modern medicinal chemistry, particularly for designing atropisomeric ligands, liquid crystals, and protein-protein interaction inhibitors. 2,6-Diiodophenol represents a high-value, albeit challenging, scaffold. Its unique

This guide details the strategic manipulation of 2,6-diiodophenol using Suzuki-Miyaura cross-coupling. Unlike standard couplings, the ortho,ortho-disubstitution pattern imposes significant steric demand, requiring specific catalytic systems to ensure oxidative addition and prevent dehalogenation.

Strategic Analysis & Mechanistic Insight

The Steric Challenge

The primary challenge in coupling 2,6-diiodophenol is the steric congestion at the oxidative addition step. The hydroxyl group (even when protected) and the adjacent iodine atoms create a "picket fence" effect.

-

Standard Catalysts:

often fails or gives low yields due to the bulkiness of the triphenylphosphine ligands preventing effective coordination to the crowded metal center during the cycle. -

Solution: We utilize Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands with large bite angles (dppf ) to facilitate the coupling at these hindered positions.

The Protection Necessity

While aqueous Suzuki conditions can tolerate free phenols, the anionic phenolate species can coordinate to Palladium, poisoning the catalyst or promoting hydrodehalogenation (replacing -I with -H).

-

Recommendation:

-Protection (Methylation or MOM-protection) is strictly recommended prior to coupling to ensure reproducibility and high yields.

Reaction Pathway Visualization

The following workflow illustrates the divergence point between synthesizing symmetric terphenyls versus asymmetric biphenyls.

Figure 1: Strategic workflow for the divergence of 2,6-diiodophenol into symmetric and asymmetric scaffolds.

Experimental Protocols

Protocol A: Scaffold Stabilization (O-Methylation)

Rationale: Methylation locks the phenol as an anisole, preventing catalyst poisoning and simplifying purification (distinct

Reagents:

-

2,6-Diiodophenol (1.0 eq)

-

Methyl Iodide (MeI) (1.5 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Solvent: Acetone (0.2 M)

Procedure:

-

Charge a round-bottom flask with 2,6-diiodophenol and anhydrous acetone.

-

Add

(granular) in one portion. -

Add MeI dropwise via syringe. Cap the flask (do not reflux open; MeI is volatile).

-

Stir at 40°C for 4–6 hours.

-

Validation: Monitor TLC (Hexane/EtOAc 9:1). The product (2,6-diiodoanisole) moves significantly higher than the starting phenol.

-

Workup: Filter off solids, concentrate filtrate, and recrystallize from cold ethanol if necessary.

Protocol B: Symmetric Bis-Arylation (Synthesis of m-Terphenyls)

Rationale: Using a bidentate ligand (dppf) and elevated temperatures overcomes the steric barrier at both ortho positions simultaneously.

Reagents:

-

2,6-Diiodoanisole (1.0 eq)

-

Aryl Boronic Acid (2.5 – 3.0 eq)

-

Catalyst:

(5 mol%) -

Base:

(4.0 eq) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Degassing: In a reaction vial, combine the protected phenol, boronic acid, and base. Evacuate and backfill with Argon (

). -

Add the solvent mixture (degassed) and the Pd-catalyst under Argon flow.

-

Seal the vessel and heat to 90°C for 12–16 hours.

-

Note: The reaction mixture will turn black (Pd precipitation) upon completion.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.[1] -

Purification: Flash column chromatography.

-

Yield Expectation: 85–95% for electron-neutral/rich boronic acids; 60–75% for electron-poor.

-

Protocol C: Controlled Mono-Arylation (Synthesis of Biphenyls)

Rationale: To obtain the biphenyl (mono-coupled product), we exploit statistical probability and the increased steric bulk of the mono-product to slow down the second coupling.

Reagents:

-

2,6-Diiodoanisole (1.0 eq)

-

Aryl Boronic Acid (0.95 eq - Limiting reagent)

-

Catalyst:

(3 mol%)-

Why tetrakis? It is slightly less active than dppf/SPhos, which helps prevent the "runaway" double coupling.

-

-

Base:

(2.0 eq, 2M aqueous solution) -

Solvent: Toluene / Ethanol / Water (4:2:1)

Procedure:

-

Combine reagents in a biphasic system.

-

Heat to 70°C (lower temperature than Protocol B).

-

Critical Step: Monitor by HPLC or GC after 2 hours. Stop the reaction when the boronic acid is consumed.

-

Distribution: You will likely observe ~60% Mono-product, ~10% Bis-product, and ~30% Starting Material.

-

-

Purification: The polarity difference between the di-iodo starting material, mono-iodo biphenyl, and non-iodo terphenyl allows for separation on silica gel.

Mechanistic Visualization: The Steric Cycle

The following diagram highlights the critical "Oxidative Addition" step where the catalyst must squeeze between the bulky iodine and the methoxy group.

Figure 2: The Suzuki-Miyaura catalytic cycle emphasizing the rate-limiting oxidative addition in sterically congested systems.

Troubleshooting & Optimization Data

The following table summarizes common failure modes and validated solutions for this specific scaffold.

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation / Steric Bulk | Switch to SPhos-Pd-G2 or Pd(dppf)Cl2 . Increase temp to 100°C. |

| Hydrodehalogenation (I replaced by H) | Hydride source in solvent or overheating | Ensure solvents are anhydrous (if using organic bases). Avoid Ethanol in the solvent mix; switch to DMF/H2O. |

| Bis-coupling in Mono-protocol | Catalyst too active or excess Boron | Strictly limit Boronic acid to 0.95 eq. Lower temperature to 60°C. |

| Protodeboronation | Unstable Boronic Acid (e.g., 2-pyridyl) | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates ( |

References

-

Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Wang, D., et al. (2013). Palladium-catalyzed para-selective arylation of phenols with aryl iodides in water. Chemical Communications. Retrieved from [Link]

-

ACS Catalysis. (2023).[2] Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Retrieved from [Link][2]

Sources

The Versatile Scaffold: Harnessing 2,6-Diiodophenol for the Synthesis of Bioactive Molecules

Introduction: The Strategic Importance of 2,6-Diiodophenol in Medicinal Chemistry

In the landscape of drug discovery and development, the identification of versatile molecular scaffolds is paramount. 2,6-Diiodophenol, a readily available aromatic compound, has emerged as a powerful building block in the synthesis of a diverse array of bioactive molecules. Its unique structural features, namely the presence of two reactive iodine atoms ortho to a hydroxyl group, provide a gateway for a multitude of chemical transformations. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the strategic application of 2,6-diiodophenol in the synthesis of molecules with significant therapeutic potential. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key synthetic pathways.

The reactivity of the carbon-iodine bonds in 2,6-diiodophenol makes it an ideal substrate for various cross-coupling reactions, including the Ullmann condensation and Sonogashira coupling.[1][2] These reactions allow for the facile introduction of diverse functionalities, leading to the construction of complex molecular architectures. Furthermore, the phenolic hydroxyl group can be readily derivatized, offering an additional point for molecular elaboration. This trifunctionality makes 2,6-diiodophenol a privileged scaffold in the quest for novel therapeutics.

I. Synthesis of Thyroid Hormone Analogs: Mimicking Nature's Design

The structural resemblance of 2,6-diiodophenol to the di-iodotyrosine core of thyroid hormones makes it an invaluable precursor for the synthesis of thyroid hormone analogs. These synthetic analogs are crucial tools for studying the mechanism of thyroid hormone action and for the development of therapeutic agents for thyroid-related disorders.

A. The Ullmann Condensation: Forging the Diarylether Linkage

A key step in the synthesis of thyroxine (T4) and its analogs is the formation of the characteristic diaryl ether linkage. The copper-catalyzed Ullmann condensation is a classical and effective method for achieving this transformation.[2] In this reaction, 2,6-diiodophenol is coupled with a second phenolic component, often a derivative of tyrosine, to construct the thyronine backbone.

The choice of a copper catalyst is critical for the success of the Ullmann reaction. While traditional protocols often required harsh reaction conditions, modern methodologies have introduced ligands that facilitate the reaction under milder conditions, improving yields and functional group tolerance.

Caption: Ullmann condensation of 2,6-diiodophenol.

B. Protocol: Synthesis of a Diarylether Precursor for Thyroid Hormone Analogs

This protocol outlines a general procedure for the Ullmann condensation of 2,6-diiodophenol with a substituted phenol.

Materials:

-

2,6-Diiodophenol

-

Substituted phenol (e.g., N-acetyl-L-tyrosine ethyl ester)

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-diiodophenol (1.0 mmol), the substituted phenol (1.2 mmol), CuI (0.1 mmol), and 1,10-phenanthroline (0.2 mmol).

-

Add anhydrous DMF (5 mL) to the flask, followed by the addition of Cs₂CO₃ (2.0 mmol).

-

Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired diaryl ether.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the copper(I) catalyst.

-

Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

-

Cesium Carbonate: A strong base required to deprotonate the phenol, forming the phenoxide which is the active nucleophile.

-

1,10-Phenanthroline: A ligand that coordinates to the copper center, increasing its catalytic activity and allowing for milder reaction conditions.

-

Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and side products.

II. Sonogashira Coupling: Introducing Alkynyl Moieties for Diverse Bioactivity

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is a powerful tool for modifying the 2,6-diiodophenol scaffold, as the iodine atoms are excellent leaving groups. The introduction of alkynyl groups can lead to compounds with a wide range of biological activities, including antimicrobial and anticancer properties.

Caption: Sonogashira coupling of 2,6-diiodophenol.

A. Protocol: Sonogashira Coupling of 2,6-Diiodophenol with a Terminal Alkyne

This protocol provides a general procedure for the Sonogashira coupling of 2,6-diiodophenol.

Materials:

-

2,6-Diiodophenol

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2,6-diiodophenol (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

-

Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

-

To this mixture, add the terminal alkyne (1.1 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired alkynyl phenol.

Causality of Experimental Choices:

-

Palladium and Copper Catalysts: The combination of a palladium catalyst and a copper co-catalyst is crucial for the catalytic cycle of the Sonogashira reaction.[3][4]

-

Triethylamine: Acts as a base to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.

-

Anhydrous THF: A suitable solvent that dissolves the reactants and is compatible with the reaction conditions.

-

Ammonium Chloride Quench: Stops the reaction and helps to remove the amine base during the workup.

III. Derivatization of the Phenolic Hydroxyl Group: Expanding Molecular Diversity

The phenolic hydroxyl group of 2,6-diiodophenol provides another avenue for structural modification. It can be alkylated, acylated, or used as a handle for the attachment of other molecular fragments. This versatility allows for the fine-tuning of the physicochemical and biological properties of the synthesized molecules.

IV. Bioactive Molecules Derived from 2,6-Diiodophenol: A Snapshot

The synthetic strategies outlined above have been successfully employed to generate a variety of bioactive molecules.

| Class of Bioactive Molecule | Synthetic Strategy | Reported Activity | Reference |

| Thyroid Hormone Analogs | Ullmann Condensation | Modulation of thyroid hormone receptors | [3] |

| Antimicrobial Agents | Halogenation and derivatization | Inhibition of bacterial and fungal growth | [5] |

| Kinase Inhibitors | Cross-coupling reactions | Inhibition of specific protein kinases | (Hypothetical, based on scaffold similarity to known inhibitors) |

| Antioxidants | Derivatization of the phenol | Radical scavenging and anti-peroxidative activity | [6] |

V. Future Perspectives and Conclusion

2,6-Diiodophenol has proven to be a highly valuable and versatile starting material in the synthesis of bioactive molecules. The methodologies described in this application note, particularly the Ullmann condensation and Sonogashira coupling, provide robust and reliable routes to a wide range of complex molecular structures. The potential for further derivatization of the phenolic hydroxyl group adds another layer of diversity to the accessible chemical space.

As our understanding of disease pathways deepens, the need for novel small molecules with specific biological activities will continue to grow. The strategic use of 2,6-diiodophenol as a starting scaffold offers a powerful approach to meet this demand. Future research will undoubtedly uncover new applications for this remarkable building block in the ongoing quest for innovative therapeutics. This guide provides a solid foundation for researchers to explore the vast potential of 2,6-diiodophenol in their drug discovery endeavors.

References

Sources

- 1. CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google Patents [patents.google.com]

- 2. EP0347283A1 - Process for the preparation of 2,6-dichloro-4-aminophenol - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 2,6-diprenyl-4-iodophenol TX-1952 with a novel and potent anti-peroxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

2,6-diiodophenol as an intermediate in heterocyclic chemistry

Application Note: Strategic Utilization of 2,6-Diiodophenol in Heterocyclic Scaffolding

Executive Summary

2,6-Diiodophenol (CAS: 500-42-5) is often overlooked in favor of its mono-iodinated counterparts, yet it represents a privileged scaffold for the divergent synthesis of polysubstituted heterocycles. Its utility stems from its dual-halogenated motif , which allows for sequential, orthogonal functionalization.

Unlike simple o-iodophenol, which terminates a synthetic sequence upon cyclization, 2,6-diiodophenol retains a reactive iodine at the C7 position after benzofuran formation. This "molecular handle" enables late-stage diversification via Suzuki, Sonogashira, or Buchwald-Hartwig couplings, making it indispensable for Structure-Activity Relationship (SAR) studies in drug discovery, particularly for thyromimetic agents and kinase inhibitors.

Chemical Properties & Handling

Table 1: Physiochemical Profile

| Property | Specification | Application Note |

|---|---|---|

| Appearance | Crystalline needles (colorless to reddish) | Darkens upon oxidation/light exposure. |

| Acidity (pKa) | ~6.5 - 7.0 | Significantly more acidic than phenol (pKa 10) due to inductive effect of two iodines. Requires milder bases for deprotonation. |

| Solubility | DMSO, DMF, MeOH, DCM | Poor solubility in non-polar alkanes. |

| Stability | Light Sensitive | CRITICAL: Store in amber vials under inert gas (Ar/N2). Iodine liberation turns samples brown/purple. |

Protocol A: Regioselective Synthesis of 7-Iodobenzofurans

Objective: Synthesize 2-substituted-7-iodobenzofurans. Mechanism: Tandem Sonogashira coupling followed by 5-endo-dig cyclization. Rationale: The C7-iodine is retained because the oxidative addition of Pd(0) occurs preferentially at the less sterically hindered iodine or statistically at one site, and the cyclization is faster than the second intermolecular coupling under controlled stoichiometry.

Workflow Diagram

Caption: Figure 1. One-pot tandem synthesis of 7-iodobenzofuran preserving the C7-halogen handle.

Step-by-Step Methodology

-

Preparation:

-

Flame-dry a 25 mL Schlenk tube and cool under Argon.

-

Charge with 2,6-diiodophenol (1.0 mmol, 346 mg), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (2 mol%).

-

Note: Bis(triphenylphosphine)palladium(II) dichloride is preferred over Pd(OAc)₂ to prevent premature precipitation of Pd black.

-

-

Solvent & Base Addition:

-

Add degassed DMF (5 mL) and Triethylamine (Et₃N) (3.0 mmol).

-

Critical: The solution should be light yellow. Darkening immediately suggests iodine liberation; ensure reagents are fresh.

-

-

Alkyne Introduction:

-

Add the Terminal Alkyne (e.g., Phenylacetylene, 1.1 mmol) dropwise via syringe.

-

Stoichiometry Control: Do strictly 1.1 equivalents. Excess alkyne leads to bis-alkynylation (2,6-di-alkynylphenol), which polymerizes or forms complex mixtures.

-

-

Reaction:

-

Heat to 60–80°C for 4–6 hours.

-

Monitoring: TLC (Hexane/EtOAc 9:1). The starting phenol (more polar) will disappear; the benzofuran (less polar, highly fluorescent) will appear.

-

-

Work-up:

-

Dilute with EtOAc (20 mL) and wash with 1M HCl (to remove amine) followed by brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification:

-

Flash chromatography on silica gel.

-

Tip: 7-Iodobenzofurans are often solids. Recrystallization from Hexane/EtOH is possible if chromatography yields mixed fractions.

-

Protocol B: Synthesis of Thyromimetic Diaryl Ethers

Objective: Coupling 2,6-diiodophenol with phenols to mimic the Thyroxine (T4) core. Challenge: The high acidity of 2,6-diiodophenol makes it a poor nucleophile in standard SNAr, but an excellent partner for Chan-Lam coupling or Ullmann-type condensation .

Comparative Catalyst Selection

| Method | Catalyst System | Conditions | Yield | Notes |

| Ullmann (Classic) | Cu powder / CuI | Pyridine/K₂CO₃, Reflux | 40-60% | Harsh conditions; often leads to deiodination. |

| Chan-Lam (Modern) | Cu(OAc)₂ / Pyridine | Aryl Boronic Acid, Molecular Sieves, Air, RT | 75-85% | Recommended. Mild, retains iodine atoms. |

| Evans Coupling | Cu(OAc)₂ / DMAP | Aryl Lead triacetates | 80-90% | Toxic reagents (Lead); limited scalability. |

Recommended Protocol (Chan-Lam Coupling)

-

Reagents: Combine 2,6-diiodophenol (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and Cu(OAc)₂ (1.0 mmol) in a vial.

-

Activation: Add Pyridine (3.0 mmol) and activated 4Å Molecular Sieves (200 mg) to absorb water (critical for yield).

-

Solvent: Add anhydrous DCM (10 mL).

-

Atmosphere: Stir vigorously open to the air (or under an O₂ balloon) at Room Temperature for 24 hours.

-

Purification: Filter through a celite pad to remove copper salts. Purify via column chromatography.

Mechanistic Insight: The "Orthogonal" Advantage

The power of 2,6-diiodophenol lies in the electronic differentiation of the C-I bonds once the first reaction occurs.

-

Step 1 (Nucleophilic/Catalytic): The OH group directs the first reaction (e.g., ether formation or cyclization).

-

Step 2 (Electrophilic): The remaining iodine at C7 (in benzofurans) or C2/C6 (in ethers) becomes an electrophilic handle.

Caption: Figure 2. Divergent synthesis pathways utilizing the orthogonal reactivity of the di-iodinated scaffold.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Reaction turns black immediately | Pd precipitation (Pd black formation). | Add excess ligand (PPh₃) or switch to a Pd-carbene (PEPPSI) catalyst. Ensure O₂ exclusion for Sonogashira. |

| Low Yield of Benzofuran | Incomplete cyclization (Intermediate alkyne isolated). | Increase reaction temperature to 80°C or add 5 mol% TBAF (Tetra-n-butylammonium fluoride) to promote cyclization. |

| Deiodination (Product missing iodine) | Hydride source present or excessive heat. | Use anhydrous solvents. Avoid formate sources. Lower temperature and extend time. |

| Broad NMR signals | Radical intermediates or paramagnetic impurities. | Wash product thoroughly with EDTA solution or aqueous NH₃ to remove paramagnetic Copper traces. |

References

-

Sonogashira Coupling & Benzofuran Synthesis

-

Mechanisms of Oxidative Coupling

- Oxidative Coupling Mechanisms: Current State of Understanding. (2017).

-

Thyroid Hormone Synthesis (Biological & Chemical)

-

Thyroid: Understanding the Molecular Mechanism of Thyroxine Synthesis.[4] (2025). Human Technopole.

-

-

General Heterocycle Synthesis Reviews

-

Palladium-Carbene Catalysis (PEPPSI)

Disclaimer: The protocols described herein involve the use of transition metals and halogenated aromatics.[13] Standard chemical safety procedures (PPE, fume hood) must be observed.

Sources

- 1. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]

- 2. Selective oxidative para C–C dimerization of 2,6-dimethylphenol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]

- 4. humantechnopole.it [humantechnopole.it]

- 5. investigacion.unirioja.es [investigacion.unirioja.es]

- 6. mugesh-iisc.in [mugesh-iisc.in]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Chapter 2 Thyroid Hormone Synthesis And Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. A conserved acidic residue drives thyroxine synthesis within thyroglobulin and other protein precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US3204004A - Process for preparation of phenylacetylene - Google Patents [patents.google.com]

- 13. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Steric Management in Etherification: Protocols for 2,6-Diiodophenol